Cas no 54845-95-3 (15(S)-HETE)

15(S)-HETE (15(S)-Hydroxyeicosatetraenoic acid) is a mono-hydroxylated metabolite of arachidonic acid, produced primarily via the 15-lipoxygenase pathway. It serves as a key signaling molecule in inflammatory and immune responses, influencing cellular processes such as chemotaxis, angiogenesis, and vasodilation. This eicosanoid is notable for its role in modulating leukocyte activity and vascular function, making it a valuable compound for research in inflammation, cardiovascular biology, and related pathologies. Its stereospecificity at the 15-position ensures precise biological interactions, distinguishing it from other HETE isomers. 15(S)-HETE is widely used in biochemical and pharmacological studies due to its well-characterized activity and relevance in physiological and pathological mechanisms.
15(S)-HETE structure
15(S)-HETE structure
商品名:15(S)-HETE
CAS番号:54845-95-3
MF:C20H32O3
メガワット:320.46628
MDL:MFCD00063590
CID:367317
PubChem ID:24895431

15(S)-HETE 化学的及び物理的性質

名前と識別子

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15S)-
    • 15(S)-HETE
    • 15(S)-HETE Lipid Maps MS Standard
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • (15S,5Z,8Z,11Z,13E)-15-Hydroxyeicosatetraenoic acid
    • (S)-15-HETE
    • HMS1361C19
    • MFCD00063590
    • NCGC00161242-01
    • 15(S)-Hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoate
    • (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid
    • 15S-HETE
    • CHEBI:15558
    • 15(S)-hydroxyeicosatetraenoic acid
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosatetraenoate
    • UNII-44JHK6G39Q
    • HMS3402C19
    • 54845-95-3
    • GTPL3401
    • CS-0059635
    • HMS1989C19
    • D08931
    • Icomucret [INN]
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-icosatetraenoate
    • (15S)-hydroxyeicosa-(5Z,8Z,11Z,13E)-tetraenoic acid
    • starbld0018619
    • CHEMBL594621
    • (5Z,8Z,11Z,13E,15S)-15-hydroxy-5,8,11,13-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E)-(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoate
    • (15S,5Z,8Z,11Z,13E)-15-Hydroxyeicosatetraenoate
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosic acid
    • AL-12959
    • SR-01000946930
    • Icomucret
    • AKOS040752060
    • C04742
    • ICOMUCRET [USAN]
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E)-(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid
    • 44JHK6G39Q
    • SCHEMBL994674
    • Icomucret [USAN:INN]
    • Q21099561
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid, ~150 mug/mL in ethanol, >=97.0% (HPLC)
    • Icomucret (USAN)
    • 5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid
    • HMS1791C19
    • NCGC00161242-03
    • 15 hete
    • HY-113336
    • BDBM50421764
    • IDI1_033807
    • 15-Hete
    • NCGC00161242-02
    • 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-icosatetraenoic acid
    • BML1-B09
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, (5Z,8Z,11Z,13E,15S)-
    • 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoate
    • DTXSID101031956
    • LMFA03060001
    • (5Z,8Z,11Z,13E,15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid
    • BSPBio_001337
    • SR-01000946930-1
    • 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
    • BRD-K41234004-001-03-1
    • MDL: MFCD00063590
    • インチ: InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
    • InChIKey: JSFATNQSLKRBCI-VAEKSGALSA-N
    • ほほえんだ: CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 320.23500
  • どういたいしつりょう: 320.235145
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 14
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 57.5

じっけんとくせい

  • 密度みつど: 0.984
  • ふってん: 487.7 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:57.2°f
    摂氏度:14°c
  • 屈折率: 1.513
  • PSA: 57.53000
  • LogP: 5.18750
  • 濃度: 100 μg/mL in ethanol (900128E-100UG)
    500 μg/mL in ethanol (900128E-500UG)

15(S)-HETE セキュリティ情報

15(S)-HETE 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

15(S)-HETE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M7959347-100μg
15(S)-HETEMaxSpec?Standard
54845-95-3 98%
100μg
RMB 1888.80 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65146-100ug
15(S)-HETE MaxSpec? Standard
54845-95-3 98%
100ug
¥2045.00 2023-09-08
TRC
H290008-100μg
15(S)-HETE
54845-95-3
100μg
$ 121.00 2023-04-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65144-25ug
15(S)-HETE
54845-95-3 98%
25ug
¥468.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-200944-50 µg
15(S)-HETE,
54845-95-3 ≥99%
50µg
¥1,128.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900128E-100UG
15(S)-HETE
54845-95-3 15S-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid, ethanol solution
100μG
2438.92 2021-05-14
SHENG KE LU SI SHENG WU JI SHU
sc-200944A-1mg
15(S)-HETE,
54845-95-3 ≥99%
1mg
¥9777.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900128E-100.956100μg
15(S)-HETE
54845-95-3
100.956100μg
¥1772.82 2023-11-02
Larodan
14-2040-39-100g
15(S)-Hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid
54845-95-3 >98%
100g
€250.00 2025-03-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65144-100ug
15(S)-HETE
54845-95-3 98%
100ug
¥1396.00 2023-09-08

15(S)-HETE 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
リファレンス
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

15(S)-HETE Raw materials

15(S)-HETE Preparation Products

15(S)-HETE 関連文献

15(S)-HETEに関する追加情報

Introduction to 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) and Its CAS No. 54845-95-3

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), identified by the chemical compound identifier CAS No. 54845-95-3, is a bioactive lipid derivative that has garnered significant attention in the field of pharmacology and biochemistry due to its multifaceted roles in cellular signaling and inflammatory processes. This compound is a member of the eicosanoid family, specifically classified as a hydroxyeicosatetraenoic acid (HETE), which is synthesized through the enzymatic oxidation of arachidonic acid. The (S)-configuration at the 15th carbon position is critical for its biological activity, distinguishing it from its enantiomer, 15(R)-HETE, which exhibits different pharmacological properties.

The significance of 15(S)-HETE lies in its involvement in various physiological and pathophysiological processes. It has been extensively studied for its role in modulating inflammatory responses, pain perception, and vascular function. Recent research has highlighted its potential as a therapeutic target in conditions such as atherosclerosis, neurodegenerative diseases, and cancer. The unique structural and functional properties of 15(S)-HETE make it a valuable compound for both basic research and drug development.

In terms of biosynthesis, 15(S)-HETE is primarily produced through the action of lipoxygenase enzymes, particularly 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). These enzymes catalyze the oxidation of arachidonic acid at specific carbon positions, yielding various HETEs with distinct biological activities. The stereochemistry of 15(S)-HETE is determined by the preference of these enzymes for the (S)-enantiomer, which contributes to its unique pharmacological profile. Studies have shown that the synthesis and degradation of 15(S)-HETE are tightly regulated by cellular mechanisms, ensuring precise control over its bioactivity.

One of the most compelling aspects of 15(S)-HETE is its ability to interact with multiple receptor systems, including G protein-coupled receptors (GPCRs) and non-receptor signaling pathways. For instance, 15(S)-HETE has been shown to activate the EP4 receptor, which is involved in mediating pro-inflammatory responses. Additionally, it can modulate intracellular signaling cascades such as MAPK and NF-κB, influencing gene expression and cellular behavior. These interactions underscore the complexity of 15(S)-HETE's role in cellular communication and homeostasis.

Recent advancements in the study of 15(S)-HETE have revealed its potential applications in therapeutic interventions. Preclinical studies have demonstrated that 15(S)-HETE can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has shown promise in reducing pain hypersensitivity in models of chronic pain disorders. These findings have prompted investigations into the development of synthetic analogs or inhibitors targeting 15(S)-HETE pathways as novel therapeutic strategies.

The pharmacokinetics of 15(S)-HETE are another area of active research. Due to its relatively short half-life and rapid metabolism, understanding how it is processed within the body is crucial for optimizing its therapeutic potential. Studies have identified key enzymes involved in its degradation, such as cytochrome P450 enzymes (CYPs), which convert 15(S)-HETE into less active metabolites. This metabolic clearance mechanism helps to limit prolonged exposure to 15(S)-HETE, thereby reducing potential side effects.

Emerging evidence also suggests that 15(S)-HETE plays a significant role in neurobiology. Research has implicated it in processes such as neuroinflammation and synaptic plasticity, making it a candidate molecule for investigating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. The ability of 15(S)-HETE to cross the blood-brain barrier further enhances its relevance in central nervous system research. By modulating neuronal signaling pathways, 15(S)-HETE may influence cognitive function and contribute to neuroprotection or -dysfunction depending on context.

In conclusion, 54845-95-3 CAS number associated with 15(Hydroxyeicosatetraenoic acid( S) - configuration)is not just a biochemical compound but a key player in understanding complex biological processes at molecular levels . Its multifaceted roles make it an attractive target for drug discovery programs aimed at treating inflammatory diseases , cardiovascular disorders , neurological conditions among others . As research continues , we can expect even deeper insights into how this remarkable molecule functions within living systems , paving way new therapeutic approaches benefit human health.

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